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Introduction:

The P2Y14 receptor (also known as GPR105) is a G protein-coupled receptor (GPCR) that is

attracting significant interest as a therapeutic target for a range of conditions, including

inflammatory diseases, neuropathic pain, and asthma.[1][2][3][4] It is activated by endogenous

UDP-sugars, most notably UDP-glucose, which are released from cells during stress or

damage.[5][6] As a Gi-coupled receptor, P2Y14 activation initiates signaling cascades that

modulate immune cell function, making the study of its pathways crucial for understanding its

role in pathophysiology.[6]

Initial inquiries regarding MRS7925 as a tool for studying P2Y14 signaling have been found to

be unsubstantiated in the current scientific literature. Instead, research indicates that potent

and selective antagonists have been developed and characterized for this purpose. This

document will focus on established pharmacological tools, primarily the high-affinity antagonist

PPTN (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid),

to provide researchers with the necessary data and protocols to investigate P2Y14 signaling.

Data Presentation: P2Y14 Receptor Antagonists

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15140034?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294700/
https://pubmed.ncbi.nlm.nih.gov/32551012/
https://pubmed.ncbi.nlm.nih.gov/23592514/
https://www.researchgate.net/publication/362720250_P2Y14_receptor_in_trigeminal_ganglion_contributes_to_neuropathic_pain_in_mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC12075594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2913438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2913438/
https://www.benchchem.com/product/b15140034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes quantitative data for key antagonists used to study the P2Y14

receptor. These compounds are instrumental in delineating the receptor's function in various

experimental models.

Compound
Name

Antagonist
Type

Receptor
Affinity

Cell Line /
System

Assay Type Reference

PPTN Competitive KB = 434 pM
P2Y14-C6

glioma cells

Inhibition of

Adenylyl

Cyclase

[3][7][8][9][10]

[11]

Selective

>10,000-fold

selectivity

over other

P2Y

receptors

Various cell

lines

expressing

P2Y subtypes

Functional

Assays
[3][9][10]

IC50 = 21.6

nM (mouse

P2Y14R)

CHO cells

Fluorescent

Antagonist

Binding

[1]

UDP
Competitive

(human)
pKB = 7.28

COS-7 cells

expressing

hP2Y14-R

Phosphoinosi

tide

Hydrolysis

[12][13][14]

Agonist (rat)
EC50 = 0.35

µM

COS-7 cells

expressing

rP2Y14-R

Phosphoinosi

tide

Hydrolysis

[12][14]

Compound 4

(N-acetyl

PPTN)

Competitive

IC50 = 29.7

nM (mouse

P2Y14R)

CHO cells

Fluorescent

Antagonist

Binding

[1]

Compound 7

(Reversed

triazole)

Competitive N/A Mouse model

In vivo

Mechano-

allodynia

[1][15][16]
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P2Y14 receptor activation by agonists like UDP-glucose leads to the dissociation of the

heterotrimeric Gi protein into Gαi and Gβγ subunits. Gαi directly inhibits adenylyl cyclase (AC),

reducing intracellular cyclic AMP (cAMP) levels. Concurrently, both G protein subunits can

activate downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK)

cascade (specifically ERK1/2) and the RhoA-GTPase pathway, which is crucial for cytoskeletal

rearrangement and chemotaxis.
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P2Y14 Receptor Signaling Pathway

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on

established methods cited in the literature for studying P2Y14 signaling.

Protocol 1: Inhibition of Adenylyl Cyclase Assay
This assay quantifies the competitive antagonism of a compound (e.g., PPTN) at the P2Y14

receptor by measuring its ability to block agonist-induced inhibition of cAMP production.[10][11]

[17]

Objective: To determine the KB value of a P2Y14 antagonist.
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Materials:

Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-C6).[10]

Agonist: UDP-glucose.

Antagonist: PPTN.

Stimulant: Forskolin (to activate adenylyl cyclase).

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES (pH 7.4).

Reagents: [3H]ATP or commercial cAMP assay kit (e.g., LANCE, HTRF).

Methodology:

Cell Culture: Culture P2Y14-C6 cells in appropriate media and seed into 96-well plates.

Allow cells to reach 80-90% confluency.

Antagonist Pre-incubation: Wash cells with Assay Buffer. Pre-incubate the cells with varying

concentrations of the antagonist (e.g., PPTN) for 15-30 minutes at 37°C. Include a vehicle

control (no antagonist).

Agonist Stimulation: Add a fixed concentration of forskolin (e.g., 30 µM) to all wells to

stimulate adenylyl cyclase.[10] Immediately add varying concentrations of the agonist (UDP-

glucose) to generate a dose-response curve.

Incubation: Incubate the plate for 10-15 minutes at 37°C.

cAMP Measurement: Stop the reaction by lysing the cells. Measure intracellular cAMP levels

using a suitable detection method (e.g., radioimmunoassay or a fluorescence-based kit)

according to the manufacturer's instructions.

Data Analysis:

Plot the concentration of UDP-glucose against the measured cAMP levels for each

concentration of the antagonist.
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Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration

of the antagonist. The x-intercept provides the pA2 value, which is an estimate of the

antagonist's affinity (KB). A slope close to 1 is indicative of competitive antagonism.[10][12]
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Workflow for the Inhibition of Adenylyl Cyclase Assay
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Protocol 2: Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a P2Y14 antagonist to block the directed migration of

immune cells towards an agonist gradient.[3][10][18]

Objective: To assess the functional antagonism of P2Y14-mediated chemotaxis.

Materials:

Cell Line: Differentiated HL-60 human promyelocytic leukemia cells or freshly isolated human

neutrophils.[3][10]

Chemoattractant (Agonist): UDP-glucose.

Antagonist: PPTN.

Apparatus: Boyden chamber or a similar transwell migration system (e.g., 96-well format with

5-8 µm pore size polycarbonate membrane).

Migration Buffer: HBSS or RPMI 1640 with 0.1% BSA.

Detection Reagent: Calcein-AM or ATP quantitation kit (e.g., CellTiter-Glo®).

Methodology:

Cell Preparation: Differentiate HL-60 cells (e.g., with DMSO) to induce P2Y14 expression or

isolate neutrophils from fresh human blood. Resuspend cells in Migration Buffer.

Antagonist Incubation: Pre-incubate the cell suspension with varying concentrations of the

antagonist (PPTN) or vehicle control for 15-30 minutes at 37°C.

Assay Setup:

Add Migration Buffer containing the chemoattractant (UDP-glucose) to the lower chamber

of the transwell plate.

Place the cell suspension (pre-incubated with antagonist) into the upper chamber (the

transwell insert).
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Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow cell

migration through the porous membrane towards the chemoattractant.

Quantification of Migration:

Carefully remove the upper chamber. Wipe away non-migrated cells from the top surface

of the membrane.

Quantify the number of cells that have migrated to the lower chamber. This can be

achieved by:

Fluorescence: If cells were pre-labeled with Calcein-AM, read the fluorescence of the

lower chamber in a plate reader.[17]

ATP Measurement: Add an ATP detection reagent to the lower chamber and measure

luminescence, which is proportional to the number of viable cells.[17]

Cell Counting: Lyse the migrated cells and count the nuclei using a fluorescent DNA dye

or manually count stained cells on the underside of the membrane using a microscope.

Data Analysis:

Calculate the percentage inhibition of chemotaxis for each antagonist concentration

compared to the vehicle control.

Plot the antagonist concentration against the percentage inhibition to determine the IC50

value.

Conclusion:

The pharmacological tools and protocols detailed in these application notes provide a robust

framework for investigating P2Y14 receptor signaling. The selective high-affinity antagonist

PPTN is an invaluable tool for probing the receptor's function in both in vitro and in vivo

systems.[3][7][10] By utilizing these methods, researchers can further elucidate the role of

P2Y14 in health and disease, paving the way for the development of novel therapeutics

targeting this important signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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